3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Description
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-5-21(6-2)14-16-12-18(23-3)19(24-4)13-17(16)20(22-21)15-10-8-7-9-11-15;/h7-13,20,22H,5-6,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBJOCWAKSVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) or alkyl halides to introduce different functional groups
Scientific Research Applications
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis . Detailed studies on its binding affinity and molecular interactions are essential to understand its therapeutic potential.
Comparison with Similar Compounds
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride can be compared with other isoquinoline derivatives such as:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its broad-spectrum biological activity and use in medicinal chemistry.
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential in treating Parkinson’s disease.
1-phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Used in the synthesis of complex heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
